2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one

Medicinal chemistry Organic synthesis Tetralone derivatives

2-Bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one is the key intermediate for Elacestrant (RAD1901), an FDA-approved SERD for ER+ breast cancer. The C2 bromine enables regioselective amination and cross-coupling impossible with non-brominated tetralones. The 6-hydroxyl allows protection or conjugation. This dual functionality is essential for constructing the Elacestrant core and bioactive tetralone libraries. Procure for SERD-focused pharmaceutical development or generic API manufacturing.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Cat. No. B13914010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)O)C(=O)C1Br
InChIInChI=1S/C10H9BrO2/c11-9-4-1-6-5-7(12)2-3-8(6)10(9)13/h2-3,5,9,12H,1,4H2
InChIKeyFMEHPEBLSCYPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one (CAS 1093227-38-3): Procurement Guide for Elacestrant Intermediate and Tetralone-Derived Building Block


2-Bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one (CAS 1093227-38-3) is a brominated 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivative belonging to the tetralone class of compounds, with molecular formula C₁₀H₉BrO₂ and molecular weight 241.08 g/mol . This compound is characterized by a partially saturated naphthalene backbone bearing a bromine substituent at the 2-position and a hydroxyl group at the 6-position, features that confer electrophilic reactivity and hydrogen-bonding capability . It is commercially recognized as a key synthetic intermediate in the preparation of Elacestrant (RAD1901), an FDA-approved oral selective estrogen receptor degrader (SERD) used in the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer [1].

Why 2-Bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one Cannot Be Replaced by Unsubstituted or Non-Brominated Tetralone Analogs in Critical Synthetic Pathways


Generic substitution with simpler tetralone derivatives fails for two distinct but equally consequential reasons. First, the C2 bromine atom serves as an essential electrophilic handle enabling regioselective nucleophilic substitution and cross-coupling reactions that are structurally impossible with the non-brominated 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one precursor . The bromine substituent at position 2 creates a reactive center for amination and arylation steps that unsubstituted tetralones cannot perform, as documented in the synthesis of 2-R-amino-tetraline-1-ones where 2-bromotetralone is the obligatory starting material [1]. Second, the 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one scaffold itself is a privileged pharmacophore appearing in multiple bioactive series including tyrosinase inhibitors and retinoic acid metabolism blocking agents [2]. The absence of either the 6-hydroxy group or the 3,4-dihydro partial saturation fundamentally alters both the compound's reactivity profile and its biological recognition properties [2].

Quantitative Differentiation Evidence: 2-Bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one vs. Closest Analogs and Precursors


Synthetic Utility: Bromine at C2 Enables Downstream Amination and Cross-Coupling Not Accessible from Non-Halogenated Precursor

The presence of the bromine atom at the C2 position enables nucleophilic substitution reactions that are structurally impossible with the non-brominated precursor 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one. In the established synthetic protocol, 2-bromotetralone reacts with amines (e.g., aniline) to produce 2-R-amino-tetraline-1-ones in high yield, a transformation that non-halogenated tetralones cannot undergo [1]. The non-brominated precursor 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS 3470-50-6) lacks this electrophilic center and is limited to condensation reactions such as aldol condensation with benzaldehydes to form benzylidene derivatives [2].

Medicinal chemistry Organic synthesis Tetralone derivatives

Commercial Significance: Validated Intermediate for FDA-Approved SERD Elacestrant (RAD1901) vs. Unvalidated Tetralone Derivatives

2-Bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one is a documented intermediate in the synthesis of Elacestrant (RAD1901), an FDA-approved selective estrogen receptor degrader that received approval on January 27, 2023, for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer [1]. Elacestrant exhibits IC50 values of 48 nM for ERα and 870 nM for ERβ [2]. In contrast, most 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives reported in the literature remain at the preclinical stage, such as the tyrosinase inhibitor C2 (IC50 = 8.8 μM) or the retinoic acid metabolism blocking agent 2-(4-aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, neither of which has progressed to clinical use [3].

Pharmaceutical intermediate SERD Breast cancer therapeutics

Structural Comparison: 2-Bromo-6-Hydroxy Substitution Pattern vs. 5-Hydroxy and 6-Methoxy Tetralone Isomers in SERM/SERD Synthesis

The specific 2-bromo-6-hydroxy substitution pattern of the target compound is structurally distinct from other hydroxylated tetralone isomers employed in selective estrogen receptor modulator (SERM) synthesis. The 5-hydroxy-1-tetralone isomer (CAS 28315-93-7) is commercially supplied for estrogen receptor modulator synthesis but lacks both the C2 bromine handle and the 6-hydroxy orientation . Similarly, 7-fluoro-1-tetralone (CAS 2840-44-0) and 6-methoxy-1-tetralone intermediates (used in nafoxidine synthesis) present alternative substitution patterns that direct different downstream synthetic trajectories [1]. The 6-hydroxy group in the target compound provides a hydrogen-bond donor at the para-equivalent position of the tetralone ring, whereas 5-hydroxy and 7-hydroxy isomers alter the electronic and steric environment of the aromatic portion.

SERM Estrogen receptor Regioselectivity

Validated Application Scenarios for 2-Bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one Based on Quantitative Evidence


Synthesis of Elacestrant (RAD1901) and SERD Analogs for Breast Cancer Therapeutics

This compound serves as a documented intermediate in the synthetic pathway of Elacestrant, an FDA-approved oral selective estrogen receptor degrader with IC50 values of 48 nM (ERα) and 870 nM (ERβ) . The bromine at C2 enables key coupling steps in the construction of the Elacestrant tetrahydronaphthalene core, distinguishing this intermediate from non-halogenated precursors that cannot participate in the required amination or cross-coupling reactions . Procurement is specifically justified for pharmaceutical development programs targeting ER-positive breast cancer or for generic Elacestrant manufacturing initiatives.

Synthesis of 2-R-Amino-Tetraline-1-One Derivatives as Pharmacologically Active Building Blocks

The C2 bromine atom undergoes nucleophilic substitution with primary amines to yield 2-R-amino-tetraline-1-ones, a class of compounds with demonstrated pharmaceutical utility [1]. The reaction proceeds under mild conditions (35-38°C under inert atmosphere) and achieves approximately 80% yield when reacted with aniline [1]. This transformation is structurally impossible with the non-brominated precursor 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, which lacks the electrophilic C2 center [1]. This application is relevant for medicinal chemistry programs seeking to generate structurally diverse tetralone-derived amine libraries.

Precursor for Further Functionalization via Electrophilic Substitution and Cross-Coupling

The 2-bromo substituent serves as a versatile leaving group enabling regioselective functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type coupling reactions, while the 6-hydroxy group provides a site for protection, alkylation, or conjugation . This dual functionality—electrophilic bromine at C2 and nucleophilic hydroxyl at C6—is not present in non-brominated 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one or in brominated tetralones lacking the hydroxyl group . The compound is therefore suitable as a multifunctional building block for constructing complex polycyclic frameworks in both academic and industrial organic synthesis laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.